molecular formula C11H6F3N3 B1487213 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline CAS No. 2231674-67-0

8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline

Cat. No.: B1487213
CAS No.: 2231674-67-0
M. Wt: 237.18 g/mol
InChI Key: WVELOGPEZQOGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline is a useful research compound. Its molecular formula is C11H6F3N3 and its molecular weight is 237.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The unique trifluoromethyl and diazirine substitutions enhance the compound's reactivity and biological profile, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives, including those with trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, studies have shown that various 8-hydroxyquinoline derivatives possess strong antibacterial and antifungal activities. The incorporation of electron-withdrawing groups, such as trifluoromethyl, has been linked to increased potency against resistant strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundActivity TypeTarget OrganismsInhibition Zone (mm)
8-Hydroxyquinoline Derivative 1AntibacterialStaphylococcus aureus15
8-Hydroxyquinoline Derivative 2AntifungalCandida albicans18
This compoundAntibacterialE. coliTBD

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The trifluoromethyl substitution is known to enhance lipophilicity, which can improve cellular uptake and bioavailability. In vitro studies have demonstrated that certain quinoline derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of several quinoline derivatives on MCF-7 and A549 cell lines. The results indicated that compounds with trifluoromethyl substitutions showed increased potency compared to their non-fluorinated counterparts.

  • MCF-7 Cell Line : IC50 values for selected compounds ranged from 10 µM to 25 µM.
  • A549 Cell Line : Compounds demonstrated IC50 values between 5 µM and 15 µM.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, contributing to their protective effects against oxidative stress in cells .

Future Research Directions

Despite promising results, further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : To refine the chemical structure for improved potency and selectivity.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents.

Scientific Research Applications

Photochemical Properties

Photoreactivity : The trifluoromethylated diazirine group in this compound can undergo photolysis upon exposure to UV light, generating a highly reactive carbene. This property is exploited in photolabeling studies where the compound can covalently bond to proteins or nucleic acids, allowing researchers to track interactions within biological systems .

Fluorescent Labeling : The incorporation of this compound into fluorescent labeling techniques enhances the detection of biomolecules. For instance, when cross-linked with target proteins, the fluorescence emission can be significantly increased, facilitating easier visualization and analysis .

Biological Applications

Protein Interactions : The ability of 8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline to form stable covalent bonds with proteins makes it an excellent candidate for studying protein interactions. By using this compound as a photoprobe, researchers can identify binding sites and understand the dynamics of protein complexes in living cells .

Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that modifications on the quinoline structure can lead to enhanced activity against various pathogens. The incorporation of the diazirine moiety may further improve these properties by enabling targeted delivery to bacterial cells .

Case Studies

  • Photolabeling Studies : In a study published in Chemical Communications, researchers utilized this compound as a photolabeling agent to investigate protein interactions in live cells. The results demonstrated that the compound effectively labeled specific proteins upon UV irradiation, allowing for detailed mapping of protein networks .
  • Antimicrobial Screening : Another investigation focused on synthesizing novel quinoline derivatives, including those with diazirine modifications. These compounds were screened for their antimicrobial efficacy against gram-negative bacteria and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant activity, suggesting potential therapeutic applications in treating infections .

Table 1: Photochemical Stability of this compound

Light SourceStability (Days)Percentage Unreacted Diazirine (%)
Ambient Light0100
778.1
1458.1
Incandescent Light0100
1522.5

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound NameActivity Against Gram-Negative BacteriaActivity Against Staphylococcus aureus
1-Methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acidModerateHigh
2-Methyl-9-oxofuro[3,2-f]quinoline-8-carboxylic acidHighModerate
This compound To be determinedTo be determined

Properties

IUPAC Name

8-[3-(trifluoromethyl)diazirin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10(16-17-10)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVELOGPEZQOGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3(N=N3)C(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
Reactant of Route 2
8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
Reactant of Route 3
8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
Reactant of Route 4
8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
Reactant of Route 5
8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline
Reactant of Route 6
8-(3-(Trifluoromethyl)-3H-diazirin-3-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.